7-Fluoro-2-methylquinazolin-4-amine
Overview
Description
7-Fluoro-2-methylquinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinazolin-4-amine typically involves the following steps:
Aza-reaction: This method includes the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. Techniques like continuous flow synthesis and the use of recyclable catalysts are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinazoline derivatives.
Scientific Research Applications
7-Fluoro-2-methylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-cancer and anti-bacterial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of luminescent materials and biological imaging agents.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets:
DNA Synthesis Inhibition: The compound binds to DNA gyrase and topoisomerase IV, stabilizing DNA strand breaks and blocking the replication fork.
Cell Death Pathways: The stabilization of the enzyme-DNA complex leads to cytotoxicity and cell death.
Comparison with Similar Compounds
Quinoline Derivatives: Known for their anti-malarial and anti-microbial activities.
Quinazolinone Derivatives: Exhibiting anti-cancer and anti-inflammatory properties.
Uniqueness: 7-Fluoro-2-methylquinazolin-4-amine stands out due to the presence of the fluorine atom, which enhances its biological activity and stability. The methyl group further contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-2-methylquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBRTAFZNRVGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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